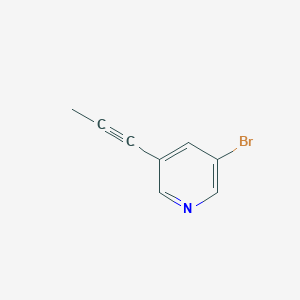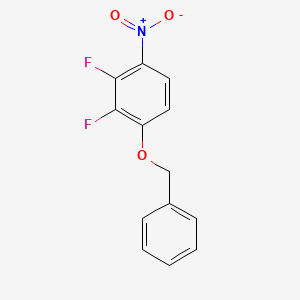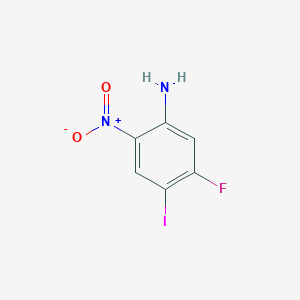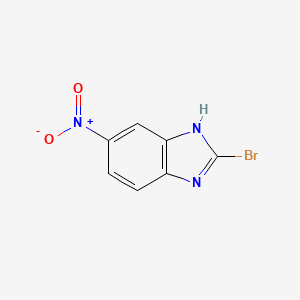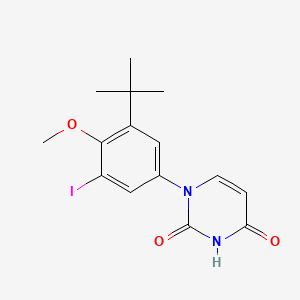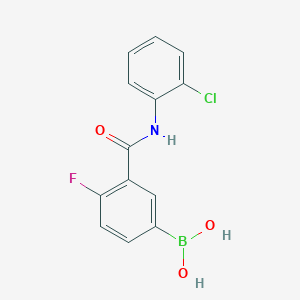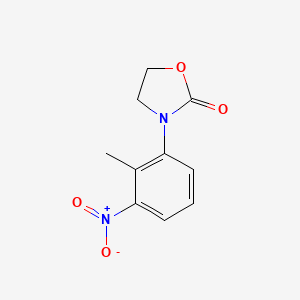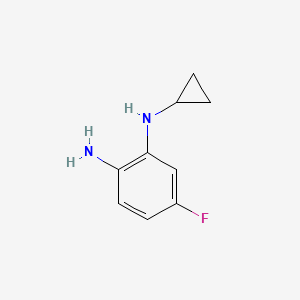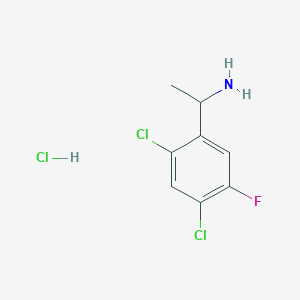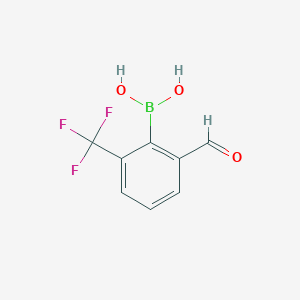
2-Formyl-6-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Formyl-6-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained increasing attention in recent years due to its potential applications in various fields of research and industry. It is a solid substance with a molecular weight of 217.94 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C8H6BF3O3. The InChI code is 1S/C8H6BF3O3/c10-8(11,12)6-3-1-2-5(4-13)7(6)9(14)15/h1-4,14-15H .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 217.94 g/mol . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Catalysis and Organic Synthesis
- Catalytic Applications : Derivatives of 2-formyl-6-(trifluoromethyl)phenylboronic acid, like 2,4-bis(trifluoromethyl)phenylboronic acid, have shown high efficacy as catalysts in dehydrative amidation processes between carboxylic acids and amines, which are crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Material Science
- Polymorph Control in Crystallization : Studies have explored the role of surfactants in controlling the crystallization and stabilization of various polymorphs of phenylboronic acids, including derivatives like 2,6-dimethoxyphenylboronic acid. This research has implications for the development of new materials with tailored properties (Semjonova & Be̅rziņš, 2022).
Biochemistry and Antimicrobial Studies
- Antimicrobial Activity : Research on 5-trifluoromethyl-2-formylphenylboronic acid has highlighted its potential as an antibacterial agent, showing moderate action against organisms like Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. This opens avenues for new antibacterial drug development (Adamczyk-Woźniak et al., 2020).
Nanotechnology and Sensor Development
- Nanomaterials for Bio-Applications : The decoration of polymeric nanomaterials with phenylboronic acid, including its trifluoromethyl derivatives, has shown promise in drug delivery systems and biosensors. The unique binding properties of phenylboronic acid with polyols enable its use in glucose and sialic acid sensing, demonstrating significant potential in diagnostic and therapeutic applications (Lan & Guo, 2019).
Advanced Chemical Reactions
- Selective Chemical Reactions : The ortho-formyl and acetyl substitutions on phenylboronic acids, including the trifluoromethyl derivatives, have facilitated the regioselective annulation with alkynes to form disubstituted indenols under cobalt catalysis, showcasing the versatility of these compounds in synthesizing complex organic structures (Ueda, Ueno, Suyama, & Ryu, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, have been known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can alter their function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .
Result of Action
The interaction of boronic acids with biological targets can lead to various effects, depending on the specific target and the nature of the interaction .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of boronic acids. For instance, 2-Formyl-6-(trifluoromethyl)phenylboronic acid is recommended to be stored at a temperature of 2-8°C . The action of boronic acids can also be influenced by the presence of other substances in the environment, such as transporters or binding proteins .
properties
IUPAC Name |
[2-formyl-6-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-3-1-2-5(4-13)7(6)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQNGLZQQFGULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C(F)(F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214391 | |
| Record name | Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451392-93-0 | |
| Record name | Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





